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Fmoc-2,5-difluoro-D-homophenylalanine -

Fmoc-2,5-difluoro-D-homophenylalanine

Catalog Number: EVT-8309899
CAS Number:
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-2,5-difluoro-D-homophenylalanine is a synthetic amino acid derivative prominently utilized in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is integral in solid-phase peptide synthesis as it protects the amino group during the assembly of peptides. Additionally, the difluorophenyl group enhances the unique properties of peptides synthesized with this compound, potentially affecting their biological activity and stability.

Source and Classification

Fmoc-2,5-difluoro-D-homophenylalanine can be sourced from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It falls under the classification of amino acid derivatives, specifically modified amino acids used in organic and medicinal chemistry for synthesizing peptides with enhanced properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-2,5-difluoro-D-homophenylalanine typically involves several key steps:

  1. Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde as a precursor.
  2. Formation of Amino Acid Backbone: This precursor undergoes reductive amination to convert the aldehyde into an amine, followed by protection of the amino group.
  3. Fmoc Protection: The amino group is then protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). This step is crucial for preventing unwanted reactions during subsequent peptide coupling processes .

Reaction Conditions

The reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of solvents like dimethylformamide (DMF) is common during the coupling and deprotection stages.

Molecular Structure Analysis

Structure and Data

Fmoc-2,5-difluoro-D-homophenylalanine has a complex molecular structure characterized by:

  • Molecular Formula: C₁₅H₁₃F₂N₁O₂
  • Molecular Weight: Approximately 285.27 g/mol
  • Structural Features: The compound includes a fluorenylmethyloxycarbonyl group attached to a difluorophenylalanine backbone, which imparts distinct electronic and steric properties essential for its function in peptide synthesis .
Chemical Reactions Analysis

Types of Reactions

Fmoc-2,5-difluoro-D-homophenylalanine participates in various chemical reactions:

  1. Substitution Reactions: The difluorophenyl group can undergo nucleophilic aromatic substitution where fluorine atoms are replaced by nucleophiles.
  2. Fmoc Deprotection: The Fmoc group can be removed under basic conditions, commonly using piperidine in DMF to yield the free amino acid .

Common Reagents and Conditions

  • Deprotection: Piperidine in DMF is frequently used for removing the Fmoc protecting group.
  • Substitution Reagents: Nucleophiles such as amines or thiols are utilized in substitution reactions.
Mechanism of Action

Process and Data

The primary mechanism of action for Fmoc-2,5-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins during synthesis. The difluorophenyl group enhances interactions with biological targets through hydrophobic interactions and hydrogen bonding, potentially modifying the activity and stability of peptides .

Molecular Targets and Pathways

This compound may influence protein-protein interactions by introducing steric hindrance or electronic effects that can alter enzymatic activities or receptor binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as DMF and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles during substitution reactions; deprotectable under basic conditions.

Relevant data indicates that these properties make Fmoc-2,5-difluoro-D-homophenylalanine suitable for various applications in peptide synthesis .

Applications

Fmoc-2,5-difluoro-D-homophenylalanine has several significant applications in scientific research:

  • Peptide Synthesis: Used extensively in solid-phase peptide synthesis to create peptides with specific properties.
  • Drug Development: Its unique structural features allow for the design of peptides that can act as enzyme inhibitors or modulators of biological pathways.
  • Bioconjugation Studies: Useful in studies involving protein engineering where modifications to peptide sequences are required for enhanced functionality or stability .
Synthetic Methodologies and Optimization

Solid-Phase Peptide Synthesis for Fluorinated Homophenylalanine Integration

Fmoc-2,5-difluoro-D-homophenylalanine (chemical formula: C₂₅H₂₁F₂NO₄; CAS: 1260616-15-6) serves as a non-canonical amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its integration requires specialized protocols due to the steric and electronic effects of the 2,5-difluorophenyl moiety and the β-homoalanine backbone (elongated by one methylene unit compared to phenylalanine). Standard Fmoc-SPPS employs Wang or Rink amide resins, with coupling mediated by phosphonium- or uronium-based activators. Optimal results are achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF), with 20 mol% excess of the fluorinated building block and diisopropylethylamine (DIPEA) as the base [2] [7].

Table 1: Optimized Coupling Conditions for Fmoc-2,5-difluoro-D-homophenylalanine

ParameterStandard ProtocolModified Protocol for Fluorinated Residue
Coupling ReagentHBTU/HOBtHATU/DIPEA
SolventDMFDMF/NMP (1:1)
Reaction Time30–60 minutes90–120 minutes
RepetitionsSingle couplingDouble coupling
MonitoringKaiser testQuantitative ninhydrin test

The β-homoalanine backbone enhances conformational flexibility but may reduce coupling efficiency due to increased steric bulk. Microwave-assisted SPPS (30–50°C) improves incorporation yields by 15–20% by mitigating chain aggregation. Post-coupling capping with acetic anhydride is recommended to terminate unreacted chains, given the compound’s moderate nucleophilicity (purity: 95%) [2] [7].

Enzymatic Resolution of Racemic Fluorinated Amino Acid Precursors

Enantiomerically pure 2,5-difluoro-D-homophenylalanine is obtained via enzymatic resolution of racemic precursors. Amidase enzymes from Mycobacterium neoaurum (ATCC 25795) and Ochrobactrum anthropi (NCIMB 40321) exhibit stereoselectivity for L-enantiomers, enabling isolation of the D-enantiomer from unhydrolyzed amides. M. neoaurum amidase achieves 90–95% enantiomeric excess (e.e.) for trifluoromethyl alanine amides but shows reduced activity toward sterically hindered substrates like homophenylalanine derivatives. O. anthropi amidase displays broader substrate tolerance, resolving D-enantiomers of α-aryl-α-alkyl disubstituted amino acids with e.e. >98% at 30–37°C and pH 7.5–8.0 [3].

Table 2: Enzymatic Resolution Efficiency for Fluorinated Homophenylalanine Precursors

Enzyme SourceSubstrate Specificitye.e. (%)Yield (%)Reaction Conditions
Mycobacterium neoaurumCα-trifluoromethyl alanines90–9540–50pH 7.5, 30°C, 24 h
Ochrobactrum anthropiα-Aryl-α-alkyl amino acids>9845–55pH 8.0, 37°C, 18 h
Geobacillus stearothermophilus L-carbamoylaseN-carbamoyl-D-amino acids>99.585–90pH 7.0, 45°C, immobilized enzyme

Limitations include moderate conversion rates (40–55%) due to equilibrium constraints. Dynamic kinetic resolution using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase overcomes this by continuously racemizing the unfavored enantiomer, achieving >99.5% e.e. and 85–90% yield for D-homophenylalanine analogs [5].

Chemoenzymatic Strategies for Stereoselective Fluorination

Chemoenzymatic cascades combine chemical synthesis with enzymatic stereocontrol to produce Fmoc-2,5-difluoro-D-homophenylalanine. A bienzymatic system featuring alanine dehydrogenase from Vibrio proteolyticus (VpALD) and diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) catalyzes reductive amination of fluorinated keto acids. VpALD synthesizes (R)-3-fluoroalanine from 3-fluoropyruvate with 90% yield and >99% e.e., while StDAPDH produces D-enantiomers using NADPH [9].

Table 3: Enzymatic Cascades for Fluorinated Amino Acid Synthesis

Enzyme SystemReactionCo-factor RecyclingYield (%)e.e. (%)
VpALD + NAD⁺-FDH (engineered)Reductive amination of 3-fluoropyruvateFormate → CO₂ + NADH → NAD⁺>85>99
StDAPDH + NADP⁺-FDHSynthesis of D-fluorinated amino acidsFormate → CO₂ + NADPH → NADP⁺>90>99.5
SlALR (racemase-defective mutant)Epimerization correctionN/AN/A>99

NAD(P)H regeneration utilizes formate dehydrogenase (FDH) from Pseudomonas sp. 101. The engineered FDH variant increases NADPH specificity, enabling complete cofactor recycling. However, fluorinated homophenylalanine’s bulky side chain necessitates enzyme engineering for optimal activity [9].

Challenges in α-Carbon Acidity and Racemization During Coupling

The electron-withdrawing 2,5-difluorophenyl group increases α-proton acidity in homophenylalanine derivatives (pKa ~16–18 vs. ~19–21 for non-fluorinated analogs), elevating epimerization risk during SPPS activation. Racemization occurs via oxazolone intermediate formation when carbodiimide activators like diisopropyl carbodiimide (DIC) are used without additives. Aspartimide formation is accelerated in sequences containing aspartyl-fluorinated homophenylalanine motifs due to base sensitivity [1] [3] [7].

Table 4: Racemization Mitigation Strategies

Risk FactorMechanismMitigation StrategyEfficacy
High α-proton acidityEnolization via oxazolone0.1 M 6-Cl-HOBt or 1 M Oxyma in DMFReduces epimerization to <1%
Piperidine deprotectionBase-induced β-elimination at Asp residues0.1 M HOBt in piperidine/DMF (1:4)Suppresses aspartimide by 80%
Slow coupling kineticsAggregation-prone sequencesBackbone amide protection (HMBA)Improves yield by 25–30%
Premature Fmoc cleavageNucleophilic attack by tertiary aminesN-silylation with bis(trimethylsilyl)acetamide (BSA)Prevents deletion peptides

Strategies include:

  • Additive use: 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) suppresses oxazolone formation, reducing epimerization to <1% [7].
  • Backbone protection: 2-hydroxy-4-methoxybenzyl (Hmb) or 4-methyltrityl (Mtt) groups prevent hydrogen bonding, disrupting β-sheet aggregation during chain elongation [1].
  • Deprotection optimization: Piperidine/DMF (1:4) with 0.1 M HOBt minimizes aspartimide formation by scavenging dibenzofulvene adducts [1] [7].

Properties

Product Name

Fmoc-2,5-difluoro-D-homophenylalanine

IUPAC Name

(2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1

InChI Key

CMOCQWVOWRXWCO-HSZRJFAPSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O

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